![molecular formula C8H11BrN2 B2920997 8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine CAS No. 2248303-93-5](/img/structure/B2920997.png)
8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine
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Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine is a chemical compound with the CAS Number: 2248303-93-5 . It has a molecular weight of 215.09 . It is usually in powder form .
Molecular Structure Analysis
The Inchi Code for 8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine is 1S/C8H11BrN2/c9-7-4-8-5-10-2-1-3-11(8)6-7/h4,6,10H,1-3,5H2 .Physical And Chemical Properties Analysis
8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine is a powder that is stored at -10 degrees . It has a molecular weight of 215.09 .Scientific Research Applications
1. Synthesis Methods 8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine and its analogs have been a focus in the synthesis of novel heterocyclic systems. Daich, Morel, and Decroix (1993) developed a novel method to obtain pyrrolo[1,2-a]thieno[2,3-e][1,4]diazepine, a related compound, via ring closure of a nitroaldehyde compound synthesized from 3-bromomethyl-2-nitrothiophene (Daich, Morel, & Decroix, 1993). Similarly, Fujimori et al. (1977) described the synthesis of 4H-pyrrolo[1,2-a]thieno[3,2-f] [1,4]diazepines, employing treatments like bromine-methanol and hydrogenation over Raney nickel or with zinc-acetic acid (Fujimori et al., 1977).
2. Novel Heterocyclic Systems Kharaneko and Bogza (2013) explored the synthesis of pyrrolo[3,4-d][1,2]diazepines, a heterocyclic analog of 2,3-benzodiazepine, which are rare and little studied. They developed a simple method for preparing pyrrolo[3,4-d][1,2]diazepines by cyclization of pyrrole polycarbonyl compounds using hydrazine (Kharaneko & Bogza, 2013).
3. Peptide Mimics Deaudelin and Lubell (2008) synthesized pyrrolo[3,2- e][1,4]diazepin-2-ones as potential peptide turn mimics. They used a diastereoselective Pictet-Spengler reaction for synthesizing these heterocycles, illustrating their potential in mimicking peptide structures (Deaudelin & Lubell, 2008).
Safety And Hazards
Future Directions
While the future directions for this specific compound are not available, the pyrrolopyrazine structure, which is similar, is an attractive scaffold for drug discovery research . Therefore, it’s possible that 8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine could also be of interest in future research.
properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-4-8-5-10-2-1-3-11(8)6-7/h4,6,10H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNHCBREIDXNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=CN2C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine |
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